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Compound of Interest

Compound Name:
Methyl 3-amino-5-

phenylpentanoate

CAS No.: 129042-97-3

Cat. No.: B2527638 Get Quote

Compound: Methyl 3-amino-5-phenylpentanoate Target Scaffold: 2-(2-Phenylethyl)piperidin-

4-one derivatives Methodology: Aza-Michael Addition / Dieckmann Condensation Cascade[1]

Executive Summary
Methyl 3-amino-5-phenylpentanoate is a high-value ngcontent-ng-c3932382896="" _nghost-

ng-c1874552323="" class="inline ng-star-inserted">

-amino ester intermediate, most commonly utilized in the synthesis of chiral pharmaceutical
agents (e.g., DPP-4 inhibitors). However, its utility extends significantly into heterocyclic
chemistry, specifically for constructing 2-substituted 4-piperidones.[1][2]

These scaffolds are critical pharmacophores in Neurokinin-1 (NK1) receptor antagonists and

alkaloid synthesis.[1] Unlike simple N-alkylation routes, this protocol leverages the ester

functionality of the starting material to perform a Dieckmann condensation, enabling the

formation of the piperidone ring with precise stereochemical retention at the C2 position.[2]

Chemical Logic & Mechanism
The transformation relies on a two-stage annulation sequence.[1] The chirality of the C3

position in the starting material (

) dictates the stereochemistry of the C2 position in the resulting piperidone ring.
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The Pathway[3][4][5][6][7]
Aza-Michael Addition: The primary amine of Methyl 3-amino-5-phenylpentanoate acts as a

nucleophile, attacking an acrylate acceptor (e.g., Methyl Acrylate).[1] This extends the

carbon framework required for a 6-membered ring.[1]

Dieckmann Condensation: An intramolecular Claisen condensation occurs between the two

ester groups, mediated by a strong base, closing the ring to form a

-keto ester.[2]

Decarboxylation (Krapcho or Acidic): Removal of the ester moiety yields the final 4-

piperidone.[1]
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Figure 1: Reaction cascade converting the

-amino ester to the piperidone scaffold.

Experimental Protocol
This protocol is optimized for a 10 mmol scale. It is designed to minimize racemization and

prevent retro-Michael fragmentation.[1]

Phase 1: Aza-Michael Addition
Objective: Synthesis of the N-alkylated diester intermediate.

Reagents:
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Methyl 3-amino-5-phenylpentanoate (1.0 eq)[1][3]

Methyl Acrylate (1.2 eq)

Methanol (Anhydrous, 10 vol)[2]

Procedure:

Dissolution: Dissolve Methyl 3-amino-5-phenylpentanoate (2.07 g, 10 mmol) in anhydrous

Methanol (20 mL) in a round-bottom flask under Nitrogen.

Addition: Cool the solution to 0°C. Add Methyl Acrylate (1.08 mL, 12 mmol) dropwise over 15

minutes.

Note: Exothermic reaction.[1][2] Controlling temperature prevents polymerization of the

acrylate.[1][2]

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16–24 hours.

Checkpoint: Monitor by TLC (SiO2, 5% MeOH in DCM).[2] The primary amine spot

(ninhydrin active) should disappear.[1][2]

Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and

excess acrylate. The residue (a colorless oil) is typically pure enough for the next step.[2]

Phase 2: Dieckmann Cyclization
Objective: Ring closure to form the 3-carbomethoxy-4-piperidone.[1]

Reagents:

Diester Intermediate (from Phase 1)

Sodium Methoxide (NaOMe) (2.5 eq, 25 wt% in MeOH or solid)[2]

Toluene (Anhydrous, 15 vol)[2]

Procedure:
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Preparation: Dissolve the crude diester in anhydrous Toluene (30 mL).

Base Addition: Add NaOMe (1.35 g solid, 25 mmol) in one portion.

Critical: Ensure strictly anhydrous conditions to favor the enolate formation.[1][2]

Cyclization: Heat the mixture to reflux (110°C) for 3–5 hours. A precipitate (the sodium

enolate of the product) often forms.[2]

Quench: Cool to 0°C. Quench with Glacial Acetic Acid (3.0 eq) or dilute HCl to pH 6–7.

Extraction: Dilute with water and extract with Ethyl Acetate (3x). Dry organics over

and concentrate.

Phase 3: Decarboxylation
Objective: Removal of the ester group to yield the final ketone.[2]

Reagents:

6N HCl (aqueous)

Procedure:

Hydrolysis: Suspend the Dieckmann product in 6N HCl (20 mL).

Reflux: Heat to reflux for 4–6 hours. Evolution of ngcontent-ng-c3932382896="" _nghost-ng-

c1874552323="" class="inline ng-star-inserted">

gas indicates reaction progress.[2]

Isolation: Cool to 0°C. Basify carefully with NaOH (pellets or 10N solution) to pH > 10.

Extraction: Extract the free base with DCM (3x). Dry and concentrate to yield the crude 2-(2-

phenylethyl)piperidin-4-one.[1][4]

Purification: Purify via flash column chromatography (DCM/MeOH/NH4OH 95:5:0.5).
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Data Summary & Specifications
Parameter Specification / Result

Starting Material
Methyl 3-amino-5-phenylpentanoate (CAS:

129042-97-3)

Molecular Weight 207.27 g/mol

Final Product 2-(2-phenylethyl)piperidin-4-one

Typical Yield 65–75% (over 3 steps)

Key Impurity Retro-Michael product (linear amine)

Chiral Integrity >98% ee (if starting with enantiopure material)

Troubleshooting & Optimization
Preventing Racemization
The stereocenter at C2 (derived from the C3 of the starting material) is generally stable.[2]

However, the Dieckmann cyclization creates a new stereocenter at C3 (the position of the

ester).[2] While this is removed during decarboxylation, prolonged exposure to strong base can

cause reversible retro-Michael addition, which would racemize the C2 center.[2]

Solution: Do not exceed reflux times in Phase 2. Quench immediately upon consumption of

starting material.[1][2]

Handling the "Oiling Out"
During the Dieckmann condensation, the sodium salt of the product may oil out or precipitate,

trapping unreacted material.[2]

Solution: Use a high-boiling co-solvent like THF or perform the reaction in high-dilution

conditions if yield suffers.[1]

Alternative Decarboxylation (Krapcho)
If the acidic conditions of Phase 3 are too harsh for other functional groups on the phenyl ring:
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Protocol: Heat the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline

ng-star-inserted">

-keto ester in DMSO with NaCl and water (2 eq) at 150°C. This effects decarboxylation under
neutral conditions.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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